molecular formula C17H12BrNO2 B12595226 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one CAS No. 887646-98-2

2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one

Cat. No.: B12595226
CAS No.: 887646-98-2
M. Wt: 342.2 g/mol
InChI Key: ZQEZQEJBKAUHKE-UHFFFAOYSA-N
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Description

2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one is an organic compound with a unique structure that includes a benzopyran ring, a bromine atom, and an aminophenyl group. This compound is known for its deep red to purple solid appearance and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxyacetophenone and 4-aminostyrene.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of iodinated benzopyran derivatives.

Scientific Research Applications

2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)ethylamine: A related compound with similar aminophenyl functionality.

    Propanedinitrile, 2-[2-[2-(4-aminophenyl)ethenyl]-4H-1-benzopyran-4-ylidene]: Another compound with a benzopyran ring and aminophenyl group.

Uniqueness

This detailed article provides a comprehensive overview of 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

887646-98-2

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

2-[2-(4-aminophenyl)ethenyl]-6-bromochromen-4-one

InChI

InChI=1S/C17H12BrNO2/c18-12-4-8-17-15(9-12)16(20)10-14(21-17)7-3-11-1-5-13(19)6-2-11/h1-10H,19H2

InChI Key

ZQEZQEJBKAUHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=O)C3=C(O2)C=CC(=C3)Br)N

Origin of Product

United States

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